molecular formula C19H20N4O2 B13372986 2,3,5,6-Heptanetetrone 3,5-bis(phenylhydrazone)

2,3,5,6-Heptanetetrone 3,5-bis(phenylhydrazone)

Cat. No.: B13372986
M. Wt: 336.4 g/mol
InChI Key: GNDQYXBUCGKDEI-RSFSRFMPSA-N
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Description

2,3,5,6-Heptanetetrone 3,5-bis(phenylhydrazone) is a complex organic compound characterized by the presence of multiple carbonyl groups and phenylhydrazone moieties

Properties

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

(3Z,5Z)-3,5-bis(phenylhydrazinylidene)heptane-2,6-dione

InChI

InChI=1S/C19H20N4O2/c1-14(24)18(22-20-16-9-5-3-6-10-16)13-19(15(2)25)23-21-17-11-7-4-8-12-17/h3-12,20-21H,13H2,1-2H3/b22-18-,23-19-

InChI Key

GNDQYXBUCGKDEI-RSFSRFMPSA-N

Isomeric SMILES

CC(=O)/C(=N\NC1=CC=CC=C1)/C/C(=N/NC2=CC=CC=C2)/C(=O)C

Canonical SMILES

CC(=O)C(=NNC1=CC=CC=C1)CC(=NNC2=CC=CC=C2)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Heptanetetrone 3,5-bis(phenylhydrazone) typically involves the reaction of heptanetetrone with phenylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazone linkage. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of 2,3,5,6-Heptanetetrone 3,5-bis(phenylhydrazone) may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,3,5,6-Heptanetetrone 3,5-bis(phenylhydrazone) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The phenylhydrazone moieties can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic reagents such as alkyl halides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce diols.

Scientific Research Applications

2,3,5,6-Heptanetetrone 3,5-bis(phenylhydrazone) has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,5,6-Heptanetetrone 3,5-bis(phenylhydrazone) involves its interaction with specific molecular targets. The phenylhydrazone moieties can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to participate in electron transfer processes, which are crucial in many biological systems.

Comparison with Similar Compounds

    2,4-Dinitrophenylhydrazone: Known for its use in the identification of carbonyl compounds.

    Benzylideneacetone Phenylhydrazone: Used in organic synthesis for the preparation of various heterocyclic compounds.

    Acetophenone Phenylhydrazone: Studied for its biological activities and used as a reagent in organic chemistry.

Uniqueness: 2,3,5,6-Heptanetetrone 3,5-bis(phenylhydrazone) is unique due to its multiple carbonyl groups and the presence of phenylhydrazone moieties, which confer distinct chemical reactivity and potential applications. Its ability to form stable complexes with metal ions and participate in redox reactions sets it apart from other similar compounds.

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